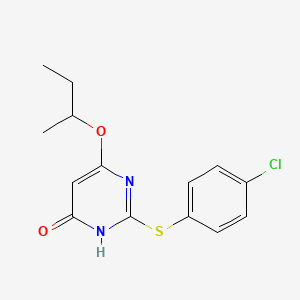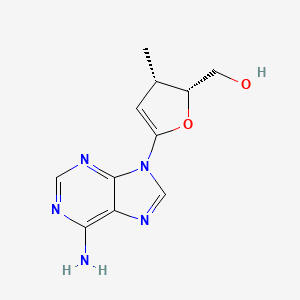
((2R,3S)-5-(6-Amino-9H-purin-9-yl)-3-methyl-2,3-dihydrofuran-2-yl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound ((2R,3S)-5-(6-Amino-9H-purin-9-yl)-3-methyl-2,3-dihydrofuran-2-yl)methanol is a complex organic molecule that features a purine base attached to a dihydrofuran ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ((2R,3S)-5-(6-Amino-9H-purin-9-yl)-3-methyl-2,3-dihydrofuran-2-yl)methanol typically involves multi-step organic reactions. One common approach is to start with a purine derivative and introduce the dihydrofuran ring through a series of chemical transformations. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and crystallization are often employed to purify the final product. The scalability of the synthesis process is crucial for industrial applications, and continuous flow chemistry may be utilized to enhance efficiency.
化学反应分析
Types of Reactions
((2R,3S)-5-(6-Amino-9H-purin-9-yl)-3-methyl-2,3-dihydrofuran-2-yl)methanol: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pH levels, and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce alkyl or aryl groups onto the purine base or dihydrofuran ring.
科学研究应用
((2R,3S)-5-(6-Amino-9H-purin-9-yl)-3-methyl-2,3-dihydrofuran-2-yl)methanol: has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: It is investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.
Medicine: The compound is explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: It is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of ((2R,3S)-5-(6-Amino-9H-purin-9-yl)-3-methyl-2,3-dihydrofuran-2-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The purine base can mimic natural nucleotides, allowing the compound to interfere with nucleic acid synthesis or enzyme activity. This interaction can lead to the inhibition of viral replication or the induction of apoptosis in cancer cells.
相似化合物的比较
Similar Compounds
Adenosine: A naturally occurring nucleoside with a similar purine base.
Guanosine: Another nucleoside with a purine base, differing in the substituents attached to the ring.
Ribavirin: An antiviral compound with a similar structure but different functional groups.
Uniqueness
((2R,3S)-5-(6-Amino-9H-purin-9-yl)-3-methyl-2,3-dihydrofuran-2-yl)methanol: is unique due to its specific stereochemistry and the presence of the dihydrofuran ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
属性
分子式 |
C11H13N5O2 |
|---|---|
分子量 |
247.25 g/mol |
IUPAC 名称 |
[(2R,3S)-5-(6-aminopurin-9-yl)-3-methyl-2,3-dihydrofuran-2-yl]methanol |
InChI |
InChI=1S/C11H13N5O2/c1-6-2-8(18-7(6)3-17)16-5-15-9-10(12)13-4-14-11(9)16/h2,4-7,17H,3H2,1H3,(H2,12,13,14)/t6-,7-/m0/s1 |
InChI 键 |
ZVSSZQHCKRNDOZ-BQBZGAKWSA-N |
手性 SMILES |
C[C@H]1C=C(O[C@H]1CO)N2C=NC3=C(N=CN=C32)N |
规范 SMILES |
CC1C=C(OC1CO)N2C=NC3=C(N=CN=C32)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


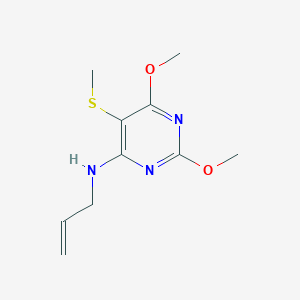
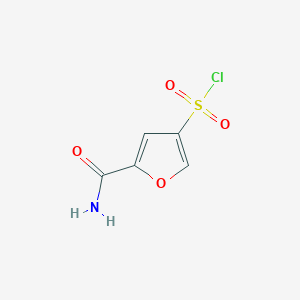
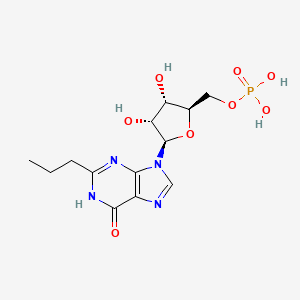

![6-{[(4-Bromophenyl)methyl]sulfanyl}-9-propyl-9H-purin-2-amine](/img/structure/B12921529.png)
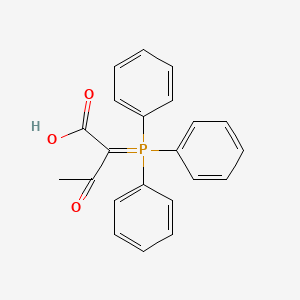

![(E)-N-[3-(4,6-Dichloropyrimidin-2-yl)phenyl]-1-phenylmethanimine](/img/structure/B12921555.png)
![2-Butoxy-N-[2-(4-sulfamoylphenyl)ethyl]quinoline-3-carboxamide](/img/structure/B12921558.png)
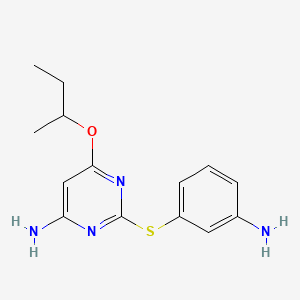
![N-(Cyclohexylmethyl)-N-[(3,4-dichlorophenyl)methyl]pyrrolidin-3-amine](/img/structure/B12921569.png)

